2-Benzyl-6-chloropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

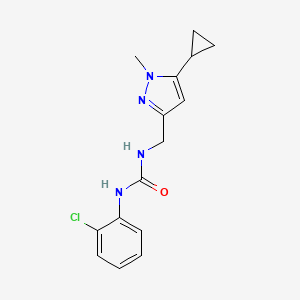

“2-Benzyl-6-chloropyridine” is a chemical compound with the linear formula C12H10N1Cl1 . It is a solid substance and appears as a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of “2-Benzyl-6-chloropyridine” has been discussed in a few papers . One method involves the use of 2-benzyloxypyridine, which delivers the active reagent in situ . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also included .

Molecular Structure Analysis

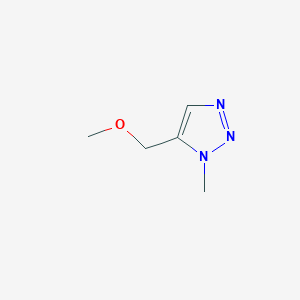

The molecular structure of “2-Benzyl-6-chloropyridine” can be represented by the SMILES string ClC1=NC(CC2=CC=CC=C2)=CC=C1 . The InChI key for this compound is DQRSGDVQDDLJGP-UHFFFAOYSA-N .

Chemical Reactions Analysis

“2-Benzyl-6-chloropyridine” has been used as a reagent in the synthesis of benzyl ethers and esters . It releases an electrophilic benzyl species upon warming, which has been applied to the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .

Physical And Chemical Properties Analysis

“2-Benzyl-6-chloropyridine” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

科学的研究の応用

Synthesis and Antimicrobial Properties

- Antimicrobial Activity: 2-Benzyl-6-chloropyridine derivatives demonstrate significant antimicrobial properties. For instance, substituted benzylsulfanyl pyridine-2-carboxamides, synthesized from 4-chloropyridine-2-carboxylic acid, exhibit anti-tuberculosis activity against various mycobacterial strains, including multidrug-resistant strains of M. tuberculosis (Klimešová et al., 2012). Similarly, compounds synthesized from 2-chloropyridine-3-carboxylic acid show antimicrobial screening against various bacterial and fungal species (Patel & Shaikh, 2010).

Alzheimer's Disease Treatment

- Potential in Alzheimer's Therapy: 6-Chloro-pyridonepezils, which are chloropyridine-donepezil hybrids, show promise as cholinesterase inhibitors, potentially useful in the treatment of Alzheimer's disease. These compounds, synthesized from 2,6-dichloropyridine, demonstrate potent inhibitory activity against human acetylcholinesterase (hAChE) (Samadi et al., 2013).

Photodegradation and Environmental Impact

- Environmental Impact Study: Studies on the photodegradation of 2-chloropyridine in aqueous solutions are crucial for understanding its environmental impact. Research indicates that the genotoxicity of photolytically treated 2-chloropyridine aqueous solution fluctuates during treatment, with implications for water pollution and human health (Skoutelis et al., 2017).

Pharmaceutical Process Development

- Pharmaceutical Manufacturing: The compound is also involved in the development of pharmaceutical processes, such as in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, showcasing the versatility of 2-Benzyl-6-chloropyridine derivatives in drug development (Andersen et al., 2013).

Safety And Hazards

“2-Benzyl-6-chloropyridine” is classified as a combustible solid . It is also classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . The safety information includes pictograms GHS07 and GHS09, and the signal word is "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye damage), and H410 (very toxic to aquatic life with long-lasting effects) .

特性

IUPAC Name |

2-benzyl-6-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRSGDVQDDLJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-6-chloropyridine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2650428.png)

![(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2650431.png)

![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide](/img/structure/B2650434.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2650435.png)

![3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650437.png)